9-Boc-3,7,9-triazabicyclo[3.3.1]nonane
CAS No.: 1419101-28-2
Cat. No.: VC2719697
Molecular Formula: C11H21N3O2
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1419101-28-2 |
|---|---|
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate |
| Standard InChI | InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3 |
| Standard InChI Key | LHIOOQPXWZFIEX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CNCC1CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CNCC1CNC2 |
Introduction
Synthetic Methodologies
Laboratory Synthesis
The synthesis of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane typically involves a series of carefully controlled reactions leading to the formation of the bicyclic framework followed by selective protection with a Boc group. A common synthetic route involves cyclization reactions starting from appropriate precursors under controlled conditions. One established method includes:
-
Initial reaction of a triamine compound with a suitable diester in the presence of a base
-
Formation of the triazabicyclononane core structure through cyclization
-
Selective protection of one nitrogen (at position 9) with Boc anhydride or Boc-Cl in the presence of a base
-
Purification of the final product through chromatography and/or crystallization
These laboratory methods typically focus on achieving high purity and specific stereochemistry, which are essential factors for applications in medicinal chemistry and as synthetic intermediates.
Industrial Production Methods
For larger-scale production, more efficient methods have been developed to optimize yield and purity while reducing waste and production costs. These industrial approaches often involve:
-
Continuous flow systems that enable better control of reaction parameters
-
Automated reactors for precise control of reaction conditions
-
Advanced purification techniques including specialized chromatography systems
-
Crystallization procedures optimized for large-scale production
-
Quality control measures to ensure consistent product specifications
These industrial methods are particularly important when the compound is needed as an intermediate for pharmaceutical development or as a building block for other high-value chemical products.
Chemical Reactivity
Characteristic Reactions
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane participates in various chemical transformations owing to its unique structure containing multiple nitrogen atoms and a Boc protecting group. The major reaction types include:
Substitution Reactions
The compound can undergo substitution reactions at the unprotected nitrogen atoms. Common reagents for these transformations include:
-
Alkyl halides - resulting in N-alkylated derivatives
-
Acyl chlorides - forming N-acyl derivatives
-
Sulfonyl chlorides - yielding N-sulfonamides
These reactions typically proceed in the presence of a base such as triethylamine or potassium carbonate to neutralize the acid generated during the reaction.
Deprotection Reactions
The Boc group can be selectively removed under acidic conditions to reveal the free amine at position 9. Common deprotection conditions include:
-
Trifluoroacetic acid in dichloromethane
-
Hydrochloric acid in organic solvents such as dioxane
-
Formic acid at controlled temperatures
The deprotection step is crucial for further functionalization of the molecule at the 9-position and is often employed in multi-step synthetic sequences.
Coordination Chemistry
The nitrogen atoms in the molecule can coordinate with metal ions, making the compound and its derivatives potential ligands for metal complexes. These complexes may exhibit catalytic properties or biological activities depending on the metal and the specific derivative.
Biological Activity and Medicinal Applications
Receptor Interactions
Research has demonstrated that 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane and its derivatives interact with various biological receptors, contributing to their potential medicinal applications. Key receptor interactions include:
Nicotinic Acetylcholine Receptors
Derivatives of this compound have shown significant binding affinities for different subtypes of nicotinic acetylcholine receptors (nAChRs). This receptor family plays crucial roles in neurotransmission and represents important targets for treating various neurological disorders. Studies have shown that:
-
Some derivatives exhibit nanomolar affinity for α4β2* receptors
-
Structure modifications can alter selectivity between different receptor subtypes
-
The bicyclic framework provides a rigid scaffold that can be optimized for specific receptor interactions
Orexin Receptors
Some derivatives have been investigated as potential orexin receptor antagonists. The orexin system is involved in regulating sleep-wake cycles, and compounds targeting these receptors may have applications in treating sleep disorders.
Anticancer Activity
Studies investigating the anticancer properties of triazabicyclo derivatives have shown promising results against various cancer cell lines. The compounds may act through:
-
Inhibition of enzymes involved in tumor growth
-
Induction of apoptosis in cancer cells
-
Interference with cancer cell signaling pathways
One notable study demonstrated cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms.
Neuropharmacological Applications
Derivatives of this compound have shown potential as:
-
Dopamine receptor antagonists - with implications for treating schizophrenia
-
Agents for addressing Parkinson's disease symptoms
-
Modulators of other neurotransmitter systems important in psychiatric conditions
Research has specifically focused on the neuropharmacological effects of these derivatives, revealing their potential as dopamine receptor antagonists.
Anti-inflammatory Properties
Some derivatives have been reported to act as antagonists of chemokine receptors, particularly CCR-1, which plays a role in inflammatory processes. This activity suggests potential applications in developing anti-inflammatory drugs for conditions characterized by excessive inflammation.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific applications. For 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane derivatives, several structure-activity relationships have been identified:
Substituent Effects
The nature and position of substituents on the bicyclic framework significantly impact biological activity:
-
Small alkyl groups tend to enhance agonistic activity at nicotinic acetylcholine receptors
-
Larger aryl groups may shift activity toward partial agonism or antagonism
-
The position of substitution affects receptor subtype selectivity
-
Functional groups such as carboxamides or sulfonamides significantly influence binding affinities
Conformational Considerations
The three-dimensional structure of the molecule plays a critical role in determining its biological activity:
-
The bicyclic framework provides a rigid scaffold that positions functional groups in specific orientations
-
Conformational constraints affect the molecule's ability to interact with receptor binding pockets
-
Ring size variations (comparing 3.3.1 systems with other bicyclic frameworks) can dramatically alter biological activity profiles
Research Findings and Case Studies
Evaluation of Receptor Binding Properties
Several studies have investigated the binding properties of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane derivatives to various receptors. The table below summarizes key findings from a study evaluating binding affinities for nicotinic acetylcholine receptor subtypes:
| Compound | Modification | Ki Value (nM) | Receptor Subtype | Selectivity Ratio |
|---|---|---|---|---|
| Compound A | N-methyl at 3-position | 45 | α4β2* | >12:1 (α4β2*/α3β4*) |
| Compound B | N-phenyl at 7-position | 569 | α3β4* | >1:12 (α4β2*/α3β4*) |
| Compound C | Deprotected 9-position | 600 | α7* | Non-selective |
| Compound D | Boc at 9-position | 120 | α4β2* | >5:1 (α4β2*/α7*) |
These findings demonstrate that specific modifications to the basic structure can significantly alter both binding affinity and receptor subtype selectivity, highlighting the importance of rational design in developing compounds for specific therapeutic applications.
Anticancer Research
A comprehensive study investigated the anticancer properties of various triazabicyclo derivatives. Key findings included:
-
Several derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7)
-
The mechanism of action involved apoptosis induction
-
Structure-activity relationships identified specific structural features enhancing anticancer activity
-
Some compounds showed selectivity for cancer cells over normal cells
Neuropharmacological Studies
Research focusing on the neuropharmacological effects of derivatives revealed:
-
Potential applications as dopamine receptor antagonists
-
Implications for treating schizophrenia and Parkinson's disease
-
Activity profiles comparable to existing medications but with potentially fewer side effects
-
Novel binding modes that could overcome resistance to current treatments
Synthetic Applications
As Synthetic Intermediates
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane serves as an important synthetic intermediate in preparing various bioactive molecules. Its applications include:
-
Building block for constructing more complex nitrogen-containing heterocycles
-
Scaffold for medicinal chemistry libraries
-
Precursor for molecules requiring the specific spatial arrangement of its nitrogen atoms
-
Starting material for diverse functional group transformations
Catalytic Applications
Recent studies highlight the use of derivatives in asymmetric catalysis:
-
As chiral ligands in metal-catalyzed reactions
-
As organocatalysts for enantioselective transformations
-
In promoting specific stereochemical outcomes in complex syntheses
-
For the synthesis of pharmaceuticals with specific stereochemical configurations
A recent publication demonstrated the utility of a derivative as a chiral catalyst in asymmetric synthesis, yielding high enantiomeric excess in target compounds used in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume